molecular formula C15H17BrN2O3 B3106965 (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide CAS No. 1609396-11-3

(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide

Cat. No.: B3106965
CAS No.: 1609396-11-3
M. Wt: 353.21
InChI Key: FMYMSYVTNJVETR-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide (CAS: 1609396-11-3) is a secondary amine salt composed of two benzyl moieties substituted with methoxy (4-position) and nitro (3-position) groups, respectively, and a hydrobromide counterion. Its molecular formula is C₁₅H₁₇BrN₂O₃, with a molecular weight of 353.22 g/mol . The hydrobromide salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The methoxy group contributes electron-donating effects, while the nitro group introduces electron-withdrawing properties, creating a polarized structure that may influence reactivity and biological interactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.BrH/c1-20-15-7-5-12(6-8-15)10-16-11-13-3-2-4-14(9-13)17(18)19;/h2-9,16H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYMSYVTNJVETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide typically involves the reaction of 4-methoxybenzylamine with 3-nitrobenzyl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Methoxybenzylamine+3-Nitrobenzyl bromide(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide\text{4-Methoxybenzylamine} + \text{3-Nitrobenzyl bromide} \rightarrow \text{this compound} 4-Methoxybenzylamine+3-Nitrobenzyl bromide→(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Based on the search results, (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide, also known as MFCD13186387, is a chemical compound with potential applications in scientific research .

Chemical Information

  • Molecular Formula C16H18N2O3HBrC_{16}H_{18}N_2O_3\cdot HBr
  • Molecular Weight 353.21 g/mol
  • Synonyms this compound, 1609396-11-3, 1-(4-methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine;hydrobromide, BS-41033

Applications

While the provided search results do not offer extensive details regarding specific applications of this compound, they do point to contexts that may suggest potential research avenues:

  • Synthesis of Biologically Active Compounds Certain compounds with structural similarities are employed as building blocks, such as g-secretase inhibitors, and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
  • Reduction of Nitro-containing Aromatics Aromatic nitro compounds can be selectively reduced to corresponding amines, which are essential intermediates for various fine chemicals, agrochemicals, pharmaceuticals, dyes, and polymers .
  • Radical Polymerization Radical polymerization is used in the synthesis of polymers for biomedical applications .
  • Relaxin-3/RXFP3 System The relaxin-3/RXFP3 system plays roles in stress responses, feeding, and motivation for reward .

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • (4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide (CAS: 1609395-90-5): Molecular Formula: C₁₅H₁₇BrN₂O₃ (MW: 353.21) . The nitro group is at the para position instead of meta. Such positional changes can impact binding affinity in enzyme inhibition studies .

Substituted Benzylamine Derivatives

  • (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide (CAS: 1609404-39-8): Molecular Formula: C₁₆H₁₈BrFNO₂ (MW: 365.23) . The dimethoxy and fluoro substituents increase lipophilicity and metabolic stability. Fluorine’s electronegativity may enhance interactions with hydrophobic protein pockets compared to nitro groups .
  • 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS: 1033202-35-5):
    • Molecular Formula : C₁₃H₁₁BrN₃O₃ (MW: 337.15) .
    • Incorporation of a pyridine ring introduces a heterocyclic system, improving π-stacking interactions in drug-receptor complexes. The bromine atom may facilitate further functionalization via cross-coupling reactions .

Structural Analogs with Additional Substituents

  • N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine (CAS: Not provided): Features a chloro-phenoxypropyl chain, increasing steric bulk. This modification could reduce membrane permeability but enhance selectivity for specific targets, such as ion channels .
  • (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride (CAS: 2366997-08-0):
    • Molecular Formula : C₉H₁₃BrClN (MW: 256.57) .
    • The bromo-methyl substituent offers a handle for radiopharmaceutical labeling, while the hydrochloride salt may exhibit different solubility profiles compared to hydrobromide salts .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
(4-Methoxybenzyl)(3-nitrobenzyl)amine HBr 4-OCH₃, 3-NO₂ C₁₅H₁₇BrN₂O₃ 353.22 Polarized structure, hydrobromide salt
(4-Methoxybenzyl)(4-nitrobenzyl)amine HBr 4-OCH₃, 4-NO₂ C₁₅H₁₇BrN₂O₃ 353.21 Para-nitro enhances resonance stabilization
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine HBr 2,3-OCH₃, 4-F C₁₆H₁₈BrFNO₂ 365.23 Increased lipophilicity, fluorine effects
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine Pyridine ring, Br, 3-NO₂ C₁₃H₁₁BrN₃O₃ 337.15 Heterocyclic system, bromine functionalization
N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine Chloro-phenoxypropyl chain C₂₄H₂₅ClN₂O₂ 420.92 Steric bulk, potential ion channel targeting

Research Findings and Implications

Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases or hydrochloride counterparts, crucial for in vivo bioavailability .

Synthetic Flexibility : Similar compounds (e.g., pyridine derivatives) demonstrate the feasibility of modifying the core structure for tailored pharmacological properties, such as improved metabolic stability .

Biological Activity

(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide is a compound with the molecular formula C15H17BrN2O3 and a molar mass of 353.22 g/mol. It is classified as a hydrobromide salt, indicating its derivation from the amine through protonation with hydrobromic acid. The compound features both methoxy and nitro groups on benzyl moieties, which may enhance its biological activity compared to simpler analogs.

The unique structure of this compound suggests potential interactions with biological targets, making it a candidate for further research in medicinal chemistry. The compound's synthesis typically involves several steps, including the condensation of appropriate precursors and subsequent purification processes.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both methoxy and nitro groups is believed to contribute to these effects.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaNotable Features
This compoundC15H17BrN2O3Methoxy and nitro groups enhance biological activity
(4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromideC16H20BrN2O2Methyl group instead of nitro
(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromideC15H17BrN2O3Different position of nitro group
BenzylamineC7H9NSimpler structure without substituents

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Similar compounds have been shown to modulate enzyme activity or bind to cellular receptors, influencing cellular signaling pathways. The nitro group can undergo reduction in biological systems, potentially leading to reactive intermediates that may exert cytotoxic effects on cancer cells or pathogens.

Case Studies

  • Antimicrobial Activity : A study investigated compounds with similar structural motifs for their antimicrobial properties. Results indicated that the presence of nitro groups significantly enhanced antibacterial efficacy against Gram-positive bacteria, suggesting a potential for this compound in developing new antimicrobial agents .
  • Anticancer Potential : Research involving derivatives of benzylamines has shown promising results in inhibiting cancer cell proliferation. For instance, compounds featuring methoxy and nitro substitutions demonstrated enhanced cytotoxicity against various cancer cell lines, which could be explored further for this compound .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide
Reactant of Route 2
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(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide

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